Ácido (3-aminofenoxi)acético

Descripción general

Descripción

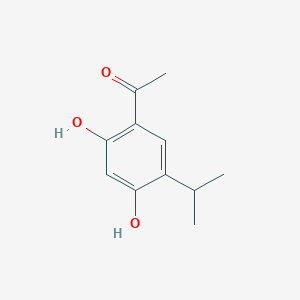

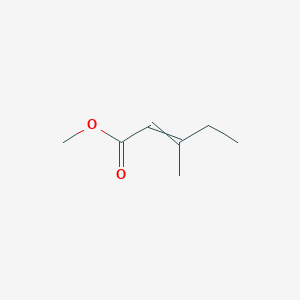

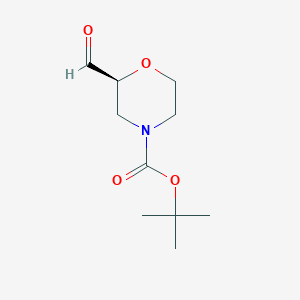

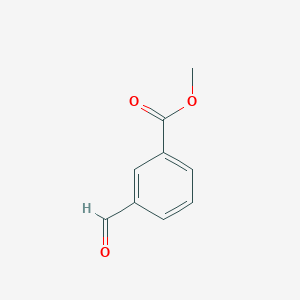

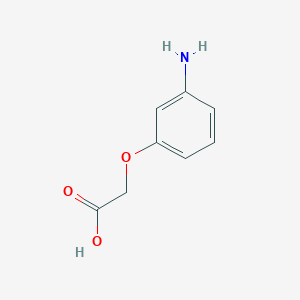

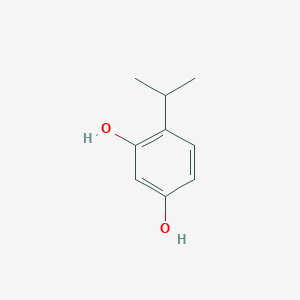

“(3-Aminophenoxy)acetic acid” is a chemical compound with the CAS Number: 6274-24-4 and a molecular weight of 167.16 . It has a linear formula of C8 H9 N O3 .

Molecular Structure Analysis

The molecular structure of “(3-Aminophenoxy)acetic acid” is represented by the linear formula C8 H9 N O3 . Its average mass is 167.162 Da and its monoisotopic mass is 167.058243 Da .Physical and Chemical Properties Analysis

“(3-Aminophenoxy)acetic acid” is a solid at room temperature .Aplicaciones Científicas De Investigación

Agentes antiinflamatorios

“Derivados del ácido (3-aminofenoxi)acético” se han utilizado en el diseño y la síntesis de nuevos agentes antiinflamatorios . Estos compuestos han mostrado una inhibición significativa de la COX-2, una enzima que juega un papel clave en la conversión del ácido araquidónico en prostaglandinas, lo que la convierte en un objetivo importante para el tratamiento de la inflamación . Algunos de estos compuestos han mostrado efectos antiinflamatorios significativos sin causar úlceras estomacales .

Efectos analgésicos

Los compuestos derivados del “ácido (3-aminofenoxi)acético” se han analizado a fondo por sus efectos analgésicos . Han mostrado una inhibición in vivo significativa para el grosor de la pata, lo que indica su potencial como analgésicos .

Cambios histológicos

Los potentes compuestos derivados del “ácido (3-aminofenoxi)acético” se han utilizado para estudiar los cambios histológicos . Se ha encontrado que reducen el TNF-α y el PGE-2, que están involucrados en la inflamación y el dolor .

Propiedades toxicológicas

“Derivados del ácido (3-aminofenoxi)acético” se han estudiado por sus propiedades toxicológicas . La evaluación de la función renal y estomacal, así como la medición de las enzimas hepáticas AST y ALT, junto con los indicadores renales creatinina y urea, proporcionaron información valiosa sobre sus perfiles de seguridad .

Síntesis de productos farmacéuticos

“El ácido (3-aminofenoxi)acético” se utiliza en toda la fabricación de productos farmacéuticos

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as acetic acid, have antimicrobial properties and are used to treat infections caused by bacteria or fungus .

Mode of Action

Acetic acid, a related compound, is known to induce pain sensation through a mechanism that leads to the production of a localized inflammatory response . This is achieved by the release of free arachidonic acid from tissue phospholipids via cyclooxygenase (COX), leading to the production of prostaglandins .

Biochemical Pathways

For instance, IAA biosynthesis in microorganisms involves multiple pathways, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .

Pharmacokinetics

It’s known that the pharmacokinetics of similar compounds, like nonsteroidal anti-inflammatory drugs (nsaids), are best described by the ladme model, which describes the liberation, absorption, distribution, metabolism, and elimination of a drug .

Result of Action

Related compounds like acetic acid are known to have antimicrobial properties and are used to treat infections caused by bacteria or fungus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-Aminophenoxy)acetic acid. For instance, the biosynthesis of related compounds like IAA can be influenced by factors such as carbon source, pH, sodium chloride concentration, and tryptophan content in the culture medium .

Propiedades

IUPAC Name |

2-(3-aminophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWJQYPZFXSJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20978373 | |

| Record name | (3-Aminophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6274-24-4 | |

| Record name | 2-(3-Aminophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6274-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6274-24-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Aminophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methoxymethyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B109000.png)